

Physical characteristics of 5-Hydroxy-1-methylpyrazole (C₄H₆N₂O)

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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

Cat. No.: B124684

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An In-depth Technical Guide on the Physical Characteristics of **5-Hydroxy-1-methylpyrazole** (C₄H₆N₂O)

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Hydroxy-1-methylpyrazole**, also known as 1-methyl-1H-pyrazol-5-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and visualizes the critical tautomeric relationships of the compound.

Core Physical and Chemical Properties

5-Hydroxy-1-methylpyrazole is a heterocyclic organic compound with the molecular formula C₄H₆N₂O.^{[1][2][3]} It serves as a key intermediate in the synthesis of various compounds, including herbicides.^{[1][4]} The compound typically appears as a white to light-yellow or green crystalline powder.^{[2][5][6]}

Quantitative Data Summary

The physical and chemical properties of **5-Hydroxy-1-methylpyrazole** are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling and may vary slightly from empirically determined values.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₂ O	[1][2][3]
Molecular Weight	98.10 g/mol	[1]
Melting Point	110-114 °C	[1][2][5][7]
Boiling Point	217.7 ± 13.0 °C (Predicted)	[2][5][7]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[2][5][7]
Solubility	Soluble in DMSO and Methanol	[7][8]
pKa	9.07 ± 0.23 (Predicted)	[1][2]
Vapor Pressure	0.089 mmHg at 25°C	[1][2]
Flash Point	85.4 °C	[1][2]
Refractive Index	1.568	[1][2]
Storage Conditions	Store at room temperature under an inert atmosphere.	[1][7][8]

Tautomerism: A Critical Structural Feature

Pyrazolone derivatives, including **5-Hydroxy-1-methylpyrazole**, exhibit tautomerism, meaning they can exist in multiple, interconvertible structural forms. The three primary tautomers are the hydroxy (OH) form, the keto (NH) form, and a zwitterionic methylene (CH) form. The equilibrium between these forms is highly dependent on the solvent, concentration, and physical state (solid vs. solution).[9][10] Computational studies on 1-methylpyrazolin-5-one suggest the order of stability is CH > NH > OH in the gas phase.[10] The presence of these tautomers is critical as it influences the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of **5-Hydroxy-1-methylpyrazole**.

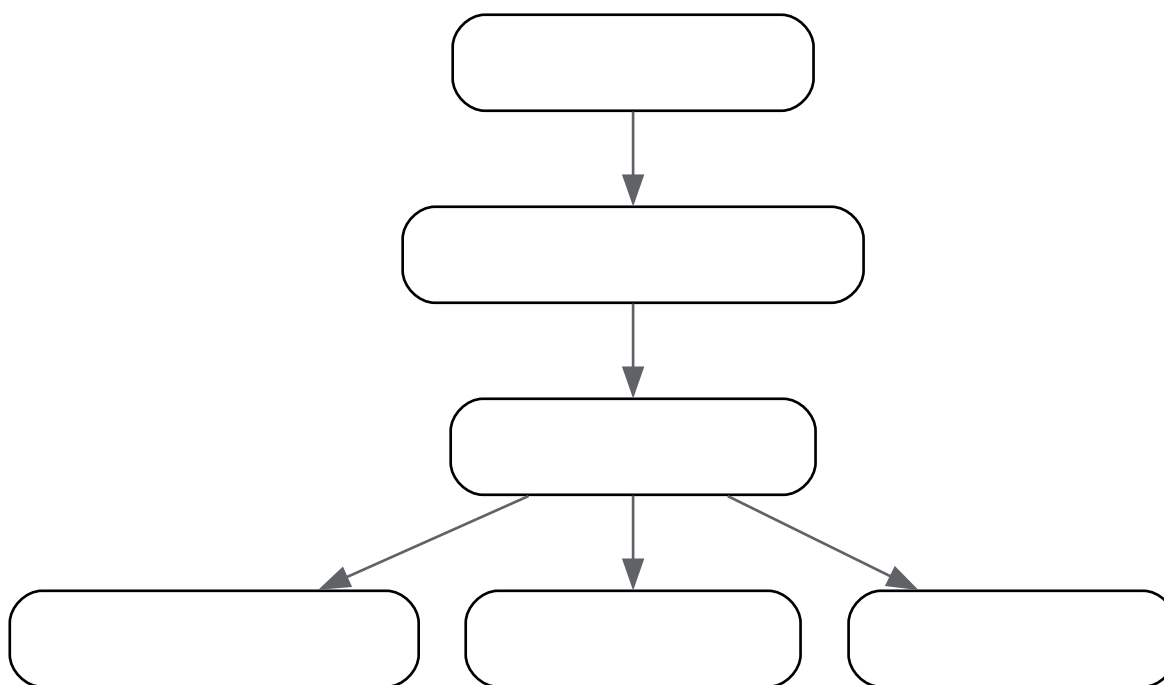
Experimental Protocols for Property Determination

While specific experimental reports for determining all physical properties of this exact molecule are not detailed in the available literature, standard analytical methodologies are

employed for such characterizations.

Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like **5-Hydroxy-1-methylpyrazole** involves synthesis, purification, and subsequent analysis of its physical properties.



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Caption: General workflow for synthesis and characterization.

Standard Methodologies

- **Melting Point Determination:** The melting range (110-114 °C) is typically determined using a calibrated melting point apparatus where the sample is heated slowly. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a precise melting temperature and enthalpy of fusion.
- **Solubility Analysis:** A standard protocol involves adding increasing amounts of the solute to a fixed volume of a given solvent (e.g., DMSO, Methanol) at a constant temperature. The solution is stirred until saturation is reached, which can be determined visually or by

analyzing the concentration in the supernatant via techniques like HPLC or UV-Vis spectroscopy.

- **pKa Determination:** The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is derived from the midpoint of the resulting titration curve. Spectrophotometric methods, which rely on changes in the UV-Vis absorbance spectrum as a function of pH, are also commonly used.
- **Structural Analysis (Tautomerism):** Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[10] ^1H and ^{13}C NMR spectra are recorded in various deuterated solvents (e.g., DMSO- d_6 , CDCl_3). The presence of distinct sets of signals or changes in chemical shifts corresponding to the different tautomeric forms allows for their identification and quantification in each solvent environment.[9][10]

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